An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique conformational rigidity, polarity, and metabolic stability offer a compelling alternative to more traditional functional groups.[1] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to marked improvements in aqueous solubility, metabolic stability, and target affinity, while simultaneously reducing lipophilicity.[1]
This guide focuses on the chemical properties and synthetic utility of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane , a bifunctional building block poised for significant application in the synthesis of complex pharmaceutical agents. The presence of a 3,3-disubstituted oxetane core provides the desirable physicochemical properties associated with this motif. Furthermore, the orthogonal reactivity of the aryl bromide and primary alcohol functionalities offers medicinal chemists a versatile scaffold for late-stage diversification and the exploration of novel chemical space. The bromophenyl group serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group allows for straightforward derivatization through oxidation, etherification, or esterification.
This document provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, and an exploration of the reactivity and potential applications of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane for researchers, scientists, and drug development professionals.
PART 1: Core Physicochemical and Spectroscopic Properties
The fundamental properties of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane are summarized below. While exhaustive experimental data for this specific compound is not widely published, the following table is compiled from supplier information and predicted values based on its structure.
| Property | Value | Source/Method |
| CAS Number | 1363382-09-5 | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
| Purity | ≥95% | [4] |
| SMILES | OCc1(coc1)c2cccc(c2)Br | |
| InChI | InChI=1S/C10H11BrO2/c11-8-2-1-3-9(4-8)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | Derived from structure |
Spectroscopic data for this compound is available from commercial suppliers, confirming its structure and purity.[3]
PART 2: Synthesis and Characterization
The synthesis of 3,3-disubstituted oxetanes, such as the title compound, can be achieved through well-established methodologies. A common and effective strategy involves the intramolecular Williamson etherification of a suitably substituted 1,3-diol.[1] The following protocol is a robust, multi-step synthesis adapted from established procedures for analogous 3-aryl-3-(hydroxymethyl)oxetane derivatives.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate
-
To a solution of diethyl 2-(3-bromophenyl)malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., potassium carbonate).
-
Add aqueous formaldehyde (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate.
Step 2: Synthesis of 2-(3-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude triol, which can often be used in the next step without further purification.
Step 3: Synthesis of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
-
Dissolve the crude 2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the monotosylated intermediate.
-
Upon completion, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight to facilitate the intramolecular cyclization.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane.
Characterization
The final compound should be characterized by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, characteristic diastereotopic methylene protons of the oxetane ring (typically doublets between 4-5 ppm), and a singlet or doublet for the hydroxymethyl protons.
-
¹³C NMR: Aromatic carbons, the quaternary carbon of the oxetane ring, the oxetane methylene carbons, and the hydroxymethyl carbon would be visible.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, along with a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol would be a key feature.
PART 3: Chemical Reactivity and Synthetic Applications
The bifunctional nature of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane makes it a highly valuable intermediate. The reactivity of the two functional groups can be selectively addressed.
Reactions of the Hydroxymethyl Group
The primary alcohol can undergo a variety of common transformations:
-
Oxidation: Mild oxidation, for instance using a Swern oxidation or Dess-Martin periodinane, would yield the corresponding aldehyde, 3-(3-Bromophenyl)oxetane-3-carbaldehyde.[5] This aldehyde is a versatile intermediate for reductive amination, Wittig reactions, and other carbonyl chemistry.
-
Etherification: Deprotonation with a base like sodium hydride followed by reaction with an alkyl halide (Williamson ether synthesis) can be used to introduce a variety of ether linkages.
-
Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate conditions (e.g., Fischer esterification or using coupling agents like DCC) will form the corresponding esters.
Reactions of the Bromophenyl Group
The aryl bromide is a key functionality for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[6]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a new carbon-carbon bond, creating biaryl or styrenyl derivatives.[7]
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst provides access to arylethynyl derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines can be used to install a variety of nitrogen-containing substituents.
-
Heck Coupling: Reaction with an alkene under palladium catalysis can form a new carbon-carbon bond at the aromatic ring.
Reactivity Logic Diagram
Caption: Key reaction pathways for derivatizing the title compound.
Conclusion
3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane stands out as a strategically designed building block for contemporary medicinal chemistry. It combines the beneficial physicochemical properties of the 3,3-disubstituted oxetane core with two versatile and orthogonally reactive functional groups. This dual functionality allows for its incorporation into complex molecular architectures and facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies. As the demand for drug candidates with improved "drug-like" properties continues to grow, the utility of sophisticated and well-designed building blocks like 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane will undoubtedly increase, solidifying the role of the oxetane motif as a cornerstone of modern drug discovery.
References
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- 1363382-09-5|3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane. BLDpharm.
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Chemical Space Exploration of Oxetanes. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. ResearchGate.
- CAS: 1363382-09-5 Name: 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane. Aribo Reagent.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. Google Patents.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
- 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. Google Patents.
- Methods for making oxetan-3-ylmethanamines. Google Patents.
- 3-(3-Bromophenyl)oxetane-3-carboxylic acid(1363381-80-9) 1H NMR. ChemicalBook.
- 1363382-09-5 | 3-(3-BROMOPHENYL)-3-(HYDROXYMETHYL)OXETANE. Tetrahedron.
- Preparation method of 3-hydroxy oxetane compound. Google Patents.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. PubMed Central.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- 1363382-09-5 CAS Manufactory. ChemicalBook.
- 3-(3-Bromophenyl)oxetane-3-carbaldehyde | 1363381-25-2. Benchchem.
- Swern Oxidation. Alfa Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. 1363382-09-5|3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane|BLD Pharm [bldpharm.com]
- 4. 1363382-09-5 CAS Manufactory [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
